Formaldoxime trimer hydrochloride
Description
Contextualization within Oxime Chemistry and Cyclic Systems
Oximes, characterized by the RR'C=NOH functional group, are a well-established class of organic compounds with diverse applications, from analytical reagents to precursors for nitrogen-containing heterocycles. google.com Within this family, cyclic oximes and their derivatives represent a fascinating subclass. The chemistry of six-membered cyclic oxime ethers, for instance, has been extensively reviewed due to their potential in the synthesis of bioactive molecules. google.com Formaldoxime (B1209246) trimer hydrochloride, as a cyclic trimer of the simplest aldoxime, embodies the fundamental principles of oxime chemistry within a defined cyclic framework. Its structure, a six-membered triazinane ring with hydroxyl groups attached to each nitrogen atom, provides a unique platform for further chemical transformations and coordination.
Relationship to Monomeric Formaldoxime and Oligomeric Forms
Formaldoxime (H₂C=NOH) is the simplest oxime and exists as a colorless liquid at room temperature. wikipedia.org However, it exhibits a strong tendency to polymerize, particularly at lower temperatures, or trimerize to form the more stable cyclic structure of formaldoxime trimer. wikipedia.orggoogle.com This equilibrium between the monomer, trimer, and other polymeric forms is a key aspect of its chemistry. google.com The hydrochloride salt of the trimer is a stable, crystalline solid, which makes it a convenient and commercially available source of the formaldoxime moiety. wikipedia.org The depolymerization of the trimer back to the monomer can be achieved by heating, allowing for the in-situ generation of the reactive monomeric formaldoxime for specific synthetic applications. bohrium.com A patent describes that in aqueous solution, an equilibrium exists between the trimer and monomer, with the monomer being favored in dilute solutions and at higher pH, while lower temperatures and longer reaction times promote the formation of the trimer. google.com
Historical Development and Recognition of the Trimeric Species
The study of formaldoxime and its polymeric forms dates back to the late 19th century. The preparation of formaldoxime was first described by Dunstan and Bossi in 1898. aanda.orgrsc.org Their synthesis involved the reaction of formaldehyde (B43269) with hydroxylamine (B1172632) hydrochloride, which resulted in a solid product identified as a polymer of formaldoxime. Subsequent research focused on understanding the nature of this polymerization and the conditions that favor the formation of different oligomeric species. While the formation of formaldoxime complexes with metals was utilized in analytical chemistry for spectrophotometric determination for many years, the precise structure of these coordination compounds and the nature of the formaldoxime ligand within them remained elusive until more recently. google.com Modern analytical techniques, such as X-ray crystallography, have been instrumental in definitively characterizing the cyclic trimeric structure of the hydrochloride salt and its corresponding deprotonated ligand in metal complexes. google.com
Significance in Advanced Chemical Synthesis and Ligand Design
The significance of formaldoxime trimer hydrochloride in contemporary research stems from its dual role as a synthetic building block and a versatile ligand. It is widely used as a key intermediate in the synthesis of various heterocyclic compounds, most notably isoxazolidines. aanda.orgsigmaaldrich.comchemicalbook.com Its utility is demonstrated in several patents where it is employed in the synthesis of complex organic molecules, including immunosuppressant compounds. google.comgoogle.com In these syntheses, the trimer serves as a stable source of formaldoxime, which can react with other molecules to construct intricate molecular architectures.
Furthermore, the deprotonated form of the trimer, a tris-hydroxylamine ligand, has shown remarkable properties in coordination chemistry. researchgate.net It has been found to stabilize unusually high oxidation states of transition metals, such as iron(IV), nickel(IV), and manganese(IV). google.com These metal complexes, featuring a distorted adamantane-like structure, have exhibited significant catalytic activity in reactions like the aerobic dehydrogenative dimerization of thiols. google.com This ability to act as a robust, multidentate ligand opens up new avenues for the design of novel catalysts and functional materials.
Chemical and Physical Data
Below are tables summarizing key chemical and physical properties of this compound.
Table 1: General Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 62479-72-5 sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₃H₉N₃O₃ · HCl |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride |
| Synonyms | Triformoxime hydrochloride, Formaldehyde oxime trimer hydrochloride chemicalbook.com |
| Appearance | White to yellow-orange to brown powder |
| Melting Point | 127-129 °C researchgate.net |
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| FT-IR (Fourier-Transform Infrared Spectroscopy) | The vapor produced by heating this compound has been analyzed by FTIR spectroscopy, showing characteristic bands for formaldoxime. bohrium.com |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | The ¹H NMR spectrum of the sample produced by heating the trimer shows signals corresponding to monomeric formaldoxime. aanda.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJXINSVWQXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62479-72-5, 6286-29-9 | |
| Record name | Formaldoxime Trimer Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6286-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Approaches for Formaldoxime Trimer Hydrochloride
Classical Aqueous Synthesis Routes
Traditional methods for synthesizing formaldoxime (B1209246) trimer hydrochloride are typically performed in aqueous solutions and have been established for over a century. These routes, while foundational, often face challenges related to product purity, yield, and ease of isolation. google.com
The most fundamental approach involves the direct reaction of formaldehyde (B43269) with hydroxylamine (B1172632) or its salts in an aqueous medium. wikipedia.orgresearchgate.net When formaldehyde is added to a solution of hydroxylamine hydrochloride, a condensation reaction occurs, forming formaldoxime monomer (H₂C=NOH). royalacademy.dk This monomer is unstable in concentrated solutions and spontaneously trimerizes to form the more stable six-membered hexahydrotriazine ring structure. google.comroyalacademy.dk The resulting trimer can then be isolated as its hydrochloride salt.
The reaction proceeds through the nucleophilic addition of hydroxylamine to the carbonyl group of formaldehyde. This is followed by dehydration to yield the oxime. The subsequent trimerization is an equilibrium process influenced by concentration, temperature, and pH. google.com
The foundational work on the preparation of formaldoxime was reported by Dunstan and Bossi in 1898. rsc.org Their original protocols involved the reaction in an aqueous solution, followed by extraction and evaporation to isolate the product. royalacademy.dk However, these classical methods often result in the formation of a very fine precipitate of the trimer, which is difficult to filter and tends to occlude significant amounts of inorganic salt byproducts from the neutralization step. google.com
Modifications to these early protocols have focused on improving the yield and physical characteristics of the product. These enhancements aim to overcome issues such as slow precipitation times and product loss during washing. google.com For instance, careful control of reaction conditions can lead to the formation of more easily filterable crystals, thereby improving the efficiency of product recovery.
The pH of the reaction medium is a critical factor that governs the equilibrium between the formaldoxime monomer, its polymeric forms, and the desired cyclic trimer. google.com Research indicates that the order of reagent addition and neutralization significantly impacts the final product. If hydroxylammonium chloride is neutralized before the introduction of formaldehyde, a polymeric solid begins to form rapidly, rather than the trimer. royalacademy.dk In general, a lower pH and lower temperatures over a prolonged reaction time favor the formation of the trimer. google.com Conversely, a higher pH tends to favor the existence of the monomer in solution. google.com
Industrial-Scale Manufacturing Processes
To address the shortcomings of classical methods, industrial processes have been developed to produce formaldoxime trimer in essentially quantitative yield, free from inorganic salt contamination. google.com These methods often involve a multi-step approach that separates the initial oximation reaction from the final trimerization.
A preferred industrial method avoids the use of hydroxylamine hydrochloride and instead utilizes dihydroxylamine sulfate (B86663) (DHS) as the source of the hydroxylamine entity. google.com This process reacts paraformaldehyde (a solid polymer of formaldehyde) with DHS in an aqueous medium. Ammonia (B1221849) gas is then introduced to neutralize the sulfuric acid formed during the oximation. google.com
This specific combination of reagents is advantageous for subsequent purification steps. Using DHS and ammonia gas results in the formation of ammonium (B1175870) sulfate as the primary inorganic byproduct, which is non-volatile. This is crucial for the subsequent steam stripping stage. google.com The addition of ammonia must be carefully controlled by weight, as the gradual depolymerization of paraformaldehyde prevents the sharp pH inflection point typically seen in other oximation reactions. google.com
Below is a table representing a typical mass balance for this industrial synthesis reaction as described in patent literature. google.com
| Reagent | Mass (g) | Role |
| Dihydroxylamine Sulfate (DHS) | 344 | Source of NH₂OH |
| Paraformaldehyde | 120 | Source of HCHO |
| Water (H₂O) | 610 | Solvent |
| Ammonia Gas (NH₃) | 68 | Neutralizing Agent |
This table is generated based on data from a patented industrial process. google.com
A key innovation in the industrial manufacturing process is the use of steam stripping to purify the formaldoxime monomer before trimerization. google.com Steam stripping is a distillation technique where steam is injected into a liquid mixture to volatilize components. vito.bekochmodular.com In this process, the reaction mixture containing the formaldoxime monomer and non-volatile ammonium sulfate is heated. Steam is passed through the liquor, causing the volatile formaldoxime monomer to vaporize and travel out of the reactor, leaving the inorganic salts behind. google.com
Optimization of Reaction Conditions for Quantitative Yields
The efficient synthesis of formaldoxime trimer hydrochloride hinges on carefully controlled reaction conditions to achieve high, or even quantitative, yields. A patented method outlines an improved process that minimizes product loss and overcomes issues associated with previous techniques, such as prolonged precipitation times and contamination with inorganic salts. aanda.org
This optimized process involves the oximation of paraformaldehyde using dihydroxylamine sulfate in the presence of ammonia gas. A key innovation in this method is the subsequent steam stripping of the resulting formaldoxime monomer from the synthesis liquor. This separation of the monomer allows for a controlled trimerization process, free from the inorganic byproducts of the initial reaction. The monomer, upon cooling, readily trimerizes to form the desired product. aanda.org
Several factors are critical in maximizing the yield of formaldoxime trimer:
Temperature: The trimerization of the formaldoxime monomer is significantly influenced by temperature. Cooling the condensate containing the monomer to a temperature range of 0°C to 5°C is crucial for promoting the formation of the solid trimer. aanda.org
pH: The pH of the reaction medium plays a role in the equilibrium between the monomer and the trimer. While specific optimal pH values for trimerization are not extensively detailed in the provided literature, the use of ammonia gas for neutralization is a key step in the described high-yield synthesis. aanda.org
Time: Allowing the cooled condensate to stand for a sufficient period, such as 20 hours, facilitates the complete precipitation of the trimer. aanda.org
Concentration: The concentration of the formaldoxime monomer in the solution is a critical factor. Trimer formation is reported to commence when the monomer concentration reaches 15-20 weight percent. aanda.org
The following interactive data table summarizes the optimized reaction conditions for achieving a quantitative yield of formaldoxime trimer as described in the patent literature. aanda.org
| Parameter | Optimized Condition | Rationale |
| Formaldehyde Source | Paraformaldehyde | Avoids introduction of excess water which can affect the process water balance. |
| Hydroxylamine Source | Dihydroxylamine sulfate | Preferred over hydroxylamine hydrochloride for the steam stripping process. |
| Neutralization Agent | Ammonia gas | Facilitates the reaction and subsequent separation steps. |
| Key Process Step | Steam stripping of formaldoxime monomer | Separates the monomer from inorganic salts, allowing for clean trimerization. |
| Trimerization Condition | Cooling of the monomer condensate to 0°C - 5°C | Promotes the precipitation of the solid formaldoxime trimer. |
| Product Recovery | Filtration followed by a methanol (B129727) wash | Isolates the pure trimer and the methanol wash aids in drying the final product. |
In Situ Generation Methods in Complex Reaction Environments
This compound serves as a convenient and stable solid precursor for the in situ generation of the highly reactive formaldoxime monomer in various chemical reactions. This approach is particularly valuable in complex reaction environments where the direct handling of the volatile and polymerizable monomer would be impractical.
A significant application of this in situ generation is in aanda.org-dipolar cycloaddition reactions . In this type of reaction, formaldoxime, generated from the trimer, acts as a 1,3-dipole. It can then react with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. A notable example is the synthesis of isoxazolidines, where this compound is used as the source for the formaldoxime monomer.
The in situ generation from the trimer is typically achieved by gentle heating or by the presence of a suitable base, which facilitates the dissociation of the trimer back into its monomeric units. The monomer is then immediately available to participate in the desired reaction, keeping its concentration low and minimizing side reactions like polymerization. The equilibrium between the solid trimer and the dissolved monomer in a reaction solvent allows for a slow and controlled release of the reactive species. aanda.org
Generation of Gaseous Formaldoxime Monomer via Trimer Sublimation for Spectroscopic Studies
For the detailed spectroscopic characterization of the formaldoxime monomer in the gas phase, a reliable method for its generation is required. The sublimation of formaldoxime trimer provides a clean and effective route to produce a stream of the gaseous monomer.
In a specific application for millimeter- and submillimeter-wave spectroscopy, gaseous trans-formaldoxime was produced by heating the solid trimer. The resulting vapor was then introduced into a 2-meter long absorption cell for analysis. This technique allowed for the direct measurement of the rotational spectrum of the monomer at room temperature. The spectrometer used in this study employed frequency multipliers to generate the required millimeter- and submillimeter-wave radiation, which was then passed through the gas sample and detected. This approach enabled the precise determination of the rotational constants of the trans-formaldoxime molecule.
This method of generating the gaseous monomer from the solid trimer is advantageous as it avoids the complexities of solution-phase synthesis and purification, providing a relatively pure stream of the monomer directly into the spectroscopic apparatus.
Thermodynamic and Kinetic Aspects of Formaldoxime Trimer Formation and Interconversion
Equilibrium Dynamics between Formaldoxime (B1209246) Monomer and Trimer in Solution
In aqueous solutions, a distinct equilibrium exists between formaldoxime monomer (CH₂=NOH) and its cyclic trimer. google.com The monomer, a liquid at room temperature with a boiling point of 84-89°C, is soluble in water. google.comwikipedia.org However, its stability in solution is concentration-dependent. In dilute aqueous solutions, formaldoxime primarily exists as the monomer. google.com As the concentration of the formaldoxime monomer increases to a certain threshold, typically around 15-20% by weight, the equilibrium begins to shift, favoring the formation of the trimer. google.com This trimerization is a reversible process, and the trimer can revert to the monomer under certain conditions. google.com
The hydrochloride salt of formaldoxime is also known, and aqueous solutions of it are considered stable. wikipedia.org The trimer itself is a white crystalline powder. google.com The interplay between the monomer and trimer is a crucial aspect of its chemistry, influencing reaction outcomes and purification procedures. For instance, in synthetic preparations, the desired product might be the trimer, which can be isolated by concentrating aqueous solutions to induce its precipitation. google.com Conversely, processes like steam stripping can be employed to recover the volatile monomer from the reaction mixture, which can then be trimerized separately. google.com
Influence of Temperature, Concentration, and Solvent on Trimerization
The equilibrium and rate of formaldoxime trimer formation are significantly influenced by temperature, concentration, and the solvent environment. google.comnih.gov
Temperature: Lower temperatures generally favor the formation of the formaldoxime trimer. google.com Prolonged storage of a formaldoxime solution at low temperatures, such as 0-5°C for 12-16 hours, promotes the maximum development and precipitation of the trimer. google.com This suggests that the trimerization process is likely exothermic. Conversely, increasing the temperature can shift the equilibrium back towards the monomer. google.com For example, any trimer present as a slurry can revert to the monomer upon heating and be stripped out of the solution. google.com
Concentration: As previously mentioned, concentration plays a pivotal role in the monomer-trimer equilibrium. The transition from a predominantly monomeric solution to one where the trimer forms occurs when the monomer concentration reaches 15-20% by weight. google.com This indicates a concentration-dependent self-association process. To achieve a high yield of the trimer, it is often necessary to reach a higher concentration of the monomer in the condensed product. google.com
Solvent: While detailed studies on a wide range of solvents for formaldoxime trimerization are not extensively documented in the provided search results, the principle of solvent effects on similar trimerization equilibria is well-established. nih.gov For instance, in the trimerization of trifluoroacetone, the solvent's basicity and polarity have a remarkable effect on the equilibrium between different diastereoisomers of the trimer. nih.gov Solvents with a weak donor number were found to favor specific isomers. nih.gov This suggests that the choice of solvent could potentially influence not only the rate and yield of formaldoxime trimerization but also potentially the stereochemistry if chiral centers were present. In industrial processes, methanol (B129727) is sometimes used in aqueous solutions of formaldehyde (B43269) to inhibit polymer and trimer formation, highlighting the role of co-solvents in controlling these equilibria. google.com
A data table summarizing the influence of these factors is presented below:
| Factor | Influence on Trimer Formation | Observations |
| Temperature | Lower temperature favors trimer formation. google.com | Prolonged low-temperature storage (0-5°C) maximizes trimer precipitation. google.com Heating can revert the trimer to the monomer. google.com |
| Concentration | Higher monomer concentration (15-20 wt%) initiates trimerization. google.com | In dilute solutions, the monomer form is predominant. google.com |
| Solvent/pH | The pH of the solution affects the monomer-trimer balance; higher pH favors the monomer. google.com Methanol can inhibit trimerization. google.com | The use of excess ammonia (B1221849) in synthesis can lead to rapid and heavy trimer deposition. google.com |
Self-Association Phenomena: Formation and Stability of Dimers and Trimers
The formation of the formaldoxime trimer is a prime example of a self-association phenomenon. While the provided information focuses on the monomer-trimer equilibrium, the concept of dimerization and higher-order oligomerization is a common feature in the chemistry of related compounds. nih.govnih.gov The initial step in the formation of the trimer likely involves the association of monomeric units. Although direct evidence for a stable formaldoxime dimer is not explicitly detailed in the search results, the formation of a trimer necessitates the interaction of three monomer units, which could occur in a stepwise fashion (monomer + monomer → dimer, followed by dimer + monomer → trimer) or through a concerted mechanism.
The stability of these associated species is a key factor. The formaldoxime trimer is a stable, isolable solid, indicating a significant thermodynamic driving force for its formation from the monomer under appropriate conditions. google.com The stability of dimers, in contrast, can be more transient. In some systems, dimers can be unstable and readily dissociate or proceed to form more stable higher-order structures. nih.gov The study of annexin (B1180172) A5, for example, shows that both dimers of trimers and trimers of trimers are common building blocks in the formation of two-dimensional crystals, illustrating the complexity of self-association in biological systems. nih.gov
The driving forces for such self-association can include intermolecular forces like hydrogen bonding and dipole-dipole interactions. In the case of formaldoxime, the presence of the hydroxyl group and the polar C=N bond would facilitate such interactions.
Mechanistic Studies of Thermal Decomposition and Dissociation Pathways
The thermal stability of formaldoxime trimer hydrochloride is an important consideration for its handling and storage. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors. fishersci.com While specific mechanistic studies on the thermal decomposition of this compound are not detailed in the provided search results, general principles of thermal decomposition of similar compounds can be inferred.
Decomposition pathways are likely to involve the cleavage of the bonds within the triazine ring. Given the reversible nature of the trimerization, one plausible decomposition pathway upon heating is the dissociation of the trimer back into three molecules of formaldoxime monomer. google.com This reversion to the monomer is explicitly mentioned as occurring when a slurry of the trimer is heated. google.com
Further decomposition of the monomer at higher temperatures would then lead to the formation of smaller, more stable molecules. The presence of chlorine in the hydrochloride salt could also lead to the formation of hydrogen chloride gas upon decomposition.
Structural Elucidation and Conformational Analysis of Formaldoxime Trimer Hydrochloride
Spectroscopic Evidence for the Cyclic Trimeric Structure
The confirmation of the cyclic trimeric structure of formaldoxime (B1209246) has been established through various spectroscopic methods. While the monomeric formaldoxime is a liquid, it readily converts to the solid cyclic trimer. wikipedia.orggoogle.com The analysis of this trimer and its derivatives relies on techniques that probe its molecular framework and electronic environment.
Studies on metal complexes containing the deprotonated formaldoxime cyclotrimer (tfoH₃) have utilized a suite of spectroscopic techniques to characterize the ligand. nih.govacs.org These methods provide indirect but powerful evidence for the core cyclic structure of the trimer itself. The available supporting information from these studies, including FT-IR, UV-vis, NMR, Raman, and mass spectra, are crucial for a complete understanding. acs.org
Key Spectroscopic Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental in confirming the presence and connectivity of atoms. For the trimer, the spectra would be expected to show signals corresponding to the CH₂ groups and the N-OH protons, with chemical shifts and coupling patterns consistent with a six-membered ring structure rather than a linear polymer. aanda.org
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques identify the functional groups present. Characteristic absorption bands for O-H, N-H (in the hydrochloride salt), C-N, and N-O bonds would be observed, and their positions can provide insight into the molecular structure and hydrogen bonding. acs.org
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak in the mass spectrum would correspond to the mass of the trimer (C₃H₉N₃O₃), confirming its molecular formula. uni.lu
A summary of how these techniques support the cyclic structure is presented below.
| Spectroscopic Technique | Evidence for Cyclic Trimeric Structure |
| NMR Spectroscopy | Shows equivalent chemical environments for the three methylene (B1212753) (CH₂) groups and three hydroxyl (OH) groups, consistent with a C₃ symmetric ring. |
| IR/Raman Spectroscopy | Provides characteristic vibrational frequencies for the functional groups (O-H, C-N, N-O) within the six-membered ring. acs.org |
| Mass Spectrometry | The detection of a molecular ion peak corresponding to the mass of C₃H₉N₃O₃ confirms the trimeric formula. uni.lu |
X-ray Diffraction Studies of the Trimer and its Derivatives
In a study of transition metal complexes, the structure of the deprotonated formaldoxime trimer ligand (tfo³⁻) was unequivocally determined through single-crystal X-ray analysis. acs.org The results showed the ligand adopts a specific conformation to coordinate with the metal ion. The core structure is the 1,3,5-triazinane (B94176) ring, validating the trimeric hypothesis.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
The structure of formaldoxime trimer hydrochloride, featuring both hydrogen bond donors (O-H groups and protonated ring nitrogens) and acceptors (N and O atoms), is primed for extensive hydrogen bonding. nih.gov These interactions are crucial in defining the solid-state packing and can influence the molecule's conformation.
Intramolecular Hydrogen Bonding: This can occur between a hydroxyl group and a nitrogen atom on the same ring. The feasibility of such a bond depends on the ring's conformation, which must bring the donor and acceptor groups into close proximity. unito.itresearchgate.net
Intermolecular Hydrogen Bonding: This occurs between different trimer molecules. The O-H groups of one molecule can form strong hydrogen bonds with the nitrogen or oxygen atoms of a neighboring molecule. In the hydrochloride salt, the N-H⁺ moiety is a potent hydrogen bond donor. These intermolecular links create extended networks or discrete paired structures in the crystal lattice. researchgate.netnih.gov The competition between forming an internal hydrogen bond versus one with a neighboring molecule is a key factor in determining the final structure. rsc.org
Conformational Preferences and Isomerism of the Cyclic Ring System
The six-membered 1,3,5-triazinane ring of the formaldoxime trimer is not planar. saskoer.ca Like cyclohexane (B81311), it can adopt several non-planar conformations to minimize angle and torsional strain.
Conformational Preferences: The most stable conformation for a six-membered ring is typically a chair conformation . saskoer.ca In this arrangement, the substituents on the ring atoms can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The large hydroxyl (-OH) groups would preferentially occupy the more sterically favorable equatorial positions to minimize unfavorable 1,3-diaxial interactions. Boat conformations are also possible but are generally higher in energy and act as transition states between chair forms.
Isomerism: Due to the arrangement of the three hydroxyl groups on the ring, stereoisomerism is possible. The hydroxyl groups can be on the same side of the ring (cis) or on opposite sides (trans) relative to each other. This can lead to different diastereomers, such as the all-cis isomer (all three -OH groups axial or all equatorial in a given chair conformation) or a cis,trans isomer. The relative stability of these isomers is governed by the steric interactions between the substituents.
Structural Characteristics within Coordination Complexes (e.g., Adamantane-like Structures)
A remarkable feature of the formaldoxime trimer is its ability to act as a tripodal ligand in coordination chemistry. When the three hydroxyl groups are deprotonated, the resulting tfo³⁻ ligand coordinates to a metal ion through its three oxygen atoms. nih.govacs.org
This coordination mode can result in the formation of a highly stable, cage-like structure. Specifically, in complexes with metals like iron(III), nickel(II), and manganese(II) that also involve a 1,4,7-triazacyclononane (B1209588) (tacn) ligand, the resulting cation [M(tacn)(tfo)]⁺ possesses a distorted adamantane-like structure . nih.govacs.org Adamantane (B196018) (C₁₀H₁₆) is a rigid, strain-free molecule composed of three fused cyclohexane rings, and its cage-like framework is mimicked by other chemical compounds. wikipedia.org In the case of the formaldoxime trimer complex, the metal ion, the three oxygen atoms, and the atoms of the tacn and tfo ligands are arranged in a way that replicates the adamantane cage, leading to exceptionally stable complexes. nih.gov
Advanced Spectroscopic Characterization Techniques and Their Applications
Infrared (IR) Spectroscopy
Infrared spectroscopy is a critical tool for investigating the vibrational modes of formaldoxime (B1209246), providing insights into its monomeric, dimeric, and trimeric forms. The vapor of the formaldoxime monomer, which is essential for these studies, is typically generated by heating formaldoxime trimer hydrochloride.
Matrix isolation is a technique that involves trapping molecules in an inert gas matrix at cryogenic temperatures, which allows for the study of individual molecules and their weakly bound complexes without the interference of rotational effects. Studies on formaldoxime using this method have successfully characterized its dimeric forms.
Theoretical calculations indicate the stability of three distinct hydrogen-bonded dimers of formaldoxime. When the infrared spectra of formaldoxime trapped in argon matrices were analyzed, the experimental data showed a strong correlation with the theoretical spectra for these dimers. The most stable identified structure is a centrosymmetric C2h dimer, which is stabilized by two O-H⋯N hydrogen bonds. Evidence also suggests that a second type of dimer, stabilized by a single O-H⋯N bond, is also formed and trapped in the matrix, although at a much lower concentration. These studies provide fundamental data on the intermolecular forces governing the self-assembly of formaldoxime molecules.
High-resolution FTIR spectroscopy has been instrumental in the detailed vibrational analysis of the formaldoxime monomer (CH₂NOH) and its isotopologues. By recording spectra at very high resolutions (e.g., 0.0018 cm⁻¹), researchers can resolve the fine rotational structure within the vibrational bands. This allows for precise assignment of the fundamental, overtone, and combination bands.
Analyses have been conducted across a wide spectral range, identifying numerous vibrational modes. For instance, detailed studies of the ν₈, ν₉, and ν₁₂ bands have been performed. The ν₈ band is identified as a dominantly A-type band, while the ν₁₂ band is a C-type band. These assignments are crucial for understanding the molecule's vibrational dynamics and for refining theoretical models of its potential energy surface.
Table 1: Selected Vibrational Band Assignments for Formaldoxime (¹²CH₂NOH) from High-Resolution FTIR Spectroscopy
| Band | Vibrational Mode | Band Center (cm⁻¹) | Band Type |
|---|---|---|---|
| ν₈ | CH₂ wag | ~880-930 | A-type |
| ν₉ | OH bend | ~450-600 | B-type |
| ν₁₂ | C-N-O bend | ~320-460 | C-type |
Note: The exact band center values can vary slightly between different studies and analytical methods.
A primary outcome of high-resolution FTIR spectroscopy is the ability to perform a detailed rovibrational analysis of the recorded spectra. By assigning and fitting thousands of individual infrared transitions to a molecular Hamiltonian (such as Watson's A-reduced Hamiltonian), highly accurate spectroscopic constants can be determined for both the ground and vibrationally excited states.
This analysis yields precise values for rotational constants (A, B, C) and a series of quartic and sextic centrifugal distortion constants (e.g., ΔJ, ΔJK, ΔK, δJ, δK, ΦJK, ΦKJ, ΦK). The determination of these constants represents a significant improvement in the characterization of the formaldoxime molecule. For example, in the analysis of the ν₁₂ band, sextic centrifugal distortion terms were derived for the first time, providing a more complete description of the molecule's rotational energy levels. These constants are fundamental for predicting microwave and infrared spectra and are essential for the potential detection of formaldoxime in interstellar environments.
Table 2: Example of Spectroscopic Constants for the Ground Vibrational State of Formaldoxime (¹²CH₂NOH) Derived from Rovibrational Analysis
| Constant | Description | Value (cm⁻¹) |
|---|---|---|
| A | Rotational Constant | ~2.1 |
| B | Rotational Constant | ~0.35 |
| C | Rotational Constant | ~0.30 |
| ΔJ | Quartic Centrifugal Distortion | ~2.0 x 10⁻⁷ |
| ΔJK | Quartic Centrifugal Distortion | ~-1.5 x 10⁻⁶ |
| ΔK | Quartic Centrifugal Distortion | ~1.0 x 10⁻⁵ |
| δJ | Quartic Centrifugal Distortion | ~4.0 x 10⁻⁸ |
| δK | Quartic Centrifugal Distortion | ~-1.0 x 10⁻⁶ |
Note: These values are approximate and are provided for illustrative purposes. Precise values are reported in specialized spectroscopic literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure and dynamics of molecules in solution. For this compound, it provides information on the chemical environment of its protons and carbon atoms and can be used to study dynamic processes like chemical equilibria.
While this compound is frequently used as a starting material in various chemical syntheses, detailed and publicly accessible ¹H and ¹³C NMR spectroscopic data for the compound itself is not extensively reported in the surveyed scientific literature. The characterization of products synthesized from the trimer is common, but the specific chemical shifts for the trimer are not consistently published. The analysis of such spectra would typically involve identifying the chemical shifts (δ) and coupling constants (J) for the non-equivalent protons and carbons in the 1,3,5-triazinane-1,3,5-triol core structure, providing definitive structural confirmation.
The intermolecular cyclotrimerization of formaldoxime is a notable chemical process, as this behavior is not commonly observed for other simple oximes. Research has shown that the resulting formaldoxime trimer is a kinetic product that can decompose back to the monomer or form a polymer. acs.org This indicates the existence of a monomer-trimer equilibrium in solution.
NMR spectroscopy is an ideal technique for studying such dynamic equilibria. Although specific studies detailing the monitoring of the formaldoxime monomer-trimer equilibrium using NMR were not found in the search results, the utility of the technique has been demonstrated in related systems. For instance, in studies of acetaldehyde oxime, ¹H NMR was used to attempt to observe its cyclotrimerization over a broad concentration range. acs.org The failure to detect the corresponding trimer by NMR indicated that its equilibrium concentration was exceedingly low. acs.org This demonstrates that NMR can be effectively applied to quantify the concentrations of monomeric and trimeric species in solution, allowing for the determination of equilibrium constants and a deeper understanding of the factors that govern the stability of the formaldoxime trimer.
Theoretical and Computational Investigations of Formaldoxime Trimer Hydrochloride
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Ab initio and Density Functional Theory (DFT) are powerful computational tools for predicting the geometric and electronic properties of molecules. While specific studies on the geometry optimization of formaldoxime (B1209246) trimer hydrochloride are not readily found, research on the formaldoxime monomer (CH₂NOH) provides a foundational understanding. For the monomer, both ab initio and DFT methods have been employed to determine its structure, with calculations indicating a planar trans geometry as the most stable conformation.
Optimization of Isomeric Structures and Conformational Energetics
For the formaldoxime monomer, the trans isomer is predicted to be more stable than the cis isomer by approximately 5.6 kcal/mol. aanda.org This energy difference highlights the significant influence of the hydroxyl group's orientation relative to the C=N bond.
In the case of the formaldoxime trimer, which has a cyclic structure known as 1,3,5-trihydroxy-1,3,5-triazinane, conformational analysis would involve determining the relative energies of different chair and boat conformations, as well as the orientations of the hydroxyl groups (axial vs. equatorial). In the hydrochloride salt, the protonation of one or more nitrogen atoms would further complicate the conformational landscape, introducing additional electrostatic interactions that would need to be modeled. Without specific computational studies, the preferred conformation of the protonated trimer remains a subject for future investigation.
Natural Bond Orbital (NBO) Analysis in Coordination Chemistry
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and bonding interactions within molecules. While there is no direct NBO analysis reported for formaldoxime trimer hydrochloride in coordination chemistry, a study on the coordination complexes of the deprotonated formaldoxime trimer (tfo³⁻) with metal ions like iron(III), nickel(II), and manganese(II) provides valuable insights.
In these complexes, NBO analysis revealed that the unusual stabilization of the high-valent metal ions is due to the donation of electron density from the nitrogen atoms of the ligand to the antibonding orbitals of the metal-oxygen bonds through hyperconjugation. This finding suggests that the nitrogen atoms in the triazinane ring of formaldoxime trimer are significant electron donors in coordination environments.
Computational Modeling of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in determining the structure and properties of formaldoxime and its derivatives.
Formaldoxime Complexes with Water, Ammonia (B1221849), and Hydrogen Chloride
Computational studies on the formaldoxime monomer have explored its hydrogen bonding interactions with various small molecules. An infrared spectroscopic and MP2/6-311++G(2d,2p) study of formaldoxime complexed with ammonia and hydrogen chloride in argon matrices revealed the nature of these interactions. acs.org
In a 1:1 complex with ammonia, the hydroxyl group of formaldoxime acts as a proton donor. Conversely, in a 1:1 complex with hydrogen chloride, the nitrogen atom of formaldoxime acts as a proton acceptor. acs.org In 1:2 complexes, it is suggested that dimers of ammonia or hydrogen chloride interact with both the hydroxyl group and the nitrogen atom of formaldoxime, forming seven-membered cyclic structures stabilized by three hydrogen bonds. acs.org
For this compound, the presence of multiple hydroxyl groups and the protonated triazinane ring would lead to a complex network of intra- and intermolecular hydrogen bonds. The chloride ion would also act as a hydrogen bond acceptor. Modeling these interactions would be essential to accurately predict the crystal structure and solution behavior of this compound.
Prediction of Vibrational Frequencies and NMR Parameters
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For the formaldoxime monomer, DFT and ab initio methods have been used to calculate its vibrational frequencies. These theoretical spectra generally show good agreement with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. acs.org
Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. The ¹H and ¹³C NMR spectra of the formaldoxime monomer have been reported and are consistent with its proposed structure. aanda.org For this compound, DFT calculations would be necessary to predict its vibrational and NMR spectra, which would be invaluable for its experimental characterization. Such calculations would need to account for the cyclic structure, the presence of the hydrochloride, and the specific conformation of the molecule.
Mechanistic Studies of Isomerization Pathways (e.g., Nitrosomethane (B1211736) to Formaldoxime)
The isomerization of nitrosomethane (CH₃NO) to formaldoxime (CH₂NOH) is a well-studied reaction, with computational chemistry providing detailed mechanistic insights. It is important to note that these studies focus on the formation of the monomer, which can then trimerize to form the cyclic structure.
Theoretical studies have investigated two primary pathways for this isomerization: a 1,3-sigmatropic hydrogen shift and two successive 1,2-sigmatropic hydrogen shifts. Computational results suggest that the pathway involving two sequential 1,2-shifts is energetically more favorable. The presence of catalysts, such as water or formic acid, has been shown to significantly lower the activation energy for this rearrangement.
Investigation of Self-Association Energies and Equilibrium Distributions
A comprehensive understanding of the non-covalent interactions involving this compound is essential for predicting its behavior in different phases. Self-association, driven by forces such as hydrogen bonding and van der Waals interactions, would lead to the formation of dimers, trimers, and larger oligomers in solution. The energies of these associations and the equilibrium distribution between the monomeric and various associated forms are key parameters that can be determined through computational chemistry.
However, a thorough search of available scientific databases and research articles did not yield specific studies that have calculated the self-association energies or determined the equilibrium distributions for this compound. While research on the intermolecular interactions of related small molecules, such as formaldehyde (B43269) and its oligomers, exists, directly extrapolating these findings to the more complex, charged structure of this compound would not be scientifically rigorous.
Future theoretical investigations in this area would likely employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the interactions between multiple this compound units. These calculations could provide valuable data, including:
Optimized Geometries of Oligomers: Determining the most stable three-dimensional arrangements of dimers, trimers, and larger clusters.
Binding Energies: Quantifying the strength of the intermolecular interactions holding these clusters together.
Thermodynamic Parameters: Calculating the enthalpy, entropy, and Gibbs free energy of association to understand the spontaneity of oligomer formation under different conditions.
This information would allow for the creation of detailed data tables and the prediction of equilibrium distributions at various concentrations and temperatures. Such data would be invaluable for fields ranging from materials science to medicinal chemistry, where understanding and controlling molecular aggregation is critical.
Due to the lack of specific research data on the self-association energies and equilibrium distributions of this compound, no data tables can be generated at this time.
Chemical Reactivity and Transformation Pathways of Formaldoxime and Its Trimer
Oxidation Reactions and Associated Products
The oxidation of formaldoxime (B1209246) and its derivatives can lead to the formation of nitrogen oxides. smolecule.com Studies have shown that the oxidation of N-hydroxylated compounds, including formaldoxime, can produce nitric oxide (NO), which is subsequently converted to nitrites and nitrates. smolecule.com This oxidation can be initiated by various oxidoreductive agents such as superoxide (B77818) ions, iron (II) and (III) ions, and oxyhemoglobin in the presence of atmospheric oxygen. smolecule.com
Complexes of the formaldoxime trimer with transition metals like iron(III), nickel(II), and manganese(II) have been shown to catalyze the aerobic dehydrogenative dimerization of p-thiocresol, highlighting the potential for these complexes in green oxidation reactions. However, specific details regarding the direct oxidation of formaldoxime trimer hydrochloride and the full range of resulting products are not extensively documented in the available literature.
Reduction Reactions and Associated Products
The reduction of oximes and their cyclic ethers can proceed through different pathways depending on the reducing agent and reaction conditions. While direct catalytic hydrogenation of formaldoxime to produce methylamine (B109427) is a plausible transformation, the literature more specifically details the reductive rearrangement of oximes.
The use of hydrosilanes in the presence of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the reductive rearrangement of oximes and their ether derivatives to yield secondary amines. rsc.orgrsc.org In the case of cyclic oxime ethers, this reaction can lead to ring enlargement. rsc.orgrsc.org The proposed mechanism involves either the formation of an N,O-bissilylated hydroxylamine (B1172632) intermediate that rearranges to an iminium ion, or a Beckmann-type rearrangement of an O-silylated oxime to a nitrilium ion, followed by reduction. rsc.orgrsc.org
While the direct reduction of this compound is not explicitly detailed with specific products, the principles of oxime reduction suggest that under catalytic hydrogenation conditions, cleavage of the N-O bond to form the corresponding amine is a likely outcome. The choice of catalyst and reaction conditions would be crucial in determining the product distribution, with possibilities including methylamine from the monomer or ring-opened products from the trimer.
Substitution Reactions
Reactivity with Aryl Diazonium Salts for Aryl Aldehyde Synthesis
A significant application of formaldoxime is its reaction with aryl diazonium salts to synthesize aryl aldehydes. sciencemadness.orgwikipedia.orgchimia.ch This reaction, often referred to as the Beech reaction, provides a convenient method for converting aromatic amines, via their diazonium salts, into the corresponding aldehydes. sciencemadness.orgorgsyn.org
The reaction is typically carried out under carefully controlled pH conditions, often buffered with sodium acetate (B1210297) to maintain a pH range of 5.6-6.0. sciencemadness.org The diazonium salt reacts with formaldoxime to form an arylated oxime intermediate, which is then hydrolyzed in the presence of acid to yield the aryl aldehyde. sciencemadness.orgorgsyn.org The use of a copper sulfate (B86663) catalyst is also reported to facilitate the reaction. chimia.ch
Below is a table summarizing the synthesis of various aromatic aldehydes from their corresponding amines using formaldoxime, with reported yields.
| Starting Amine | Product Aldehyde | Yield (%) | Reference |
|---|---|---|---|
| o-Nitroaniline | o-Nitrobenzaldehyde | 33 | sciencemadness.org |
| p-Chloroaniline | p-Chlorobenzaldehyde | 43 | sciencemadness.org |
| 2-Methyl-5-chloroaniline | 2-Methyl-5-chlorobenzaldehyde | Not specified | chimia.ch |
| 2-Methyl-5-bromoaniline | 2-Methyl-5-bromobenzaldehyde | Not specified | chimia.ch |
Nucleophilic Behavior in Organic Transformations
The nitrogen atom in formaldoxime possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is evident in its formation from the reaction of hydroxylamine with the electrophilic carbonyl carbon of formaldehyde (B43269).
Formaldoxime and its derivatives can participate in various nucleophilic reactions. For instance, the cycloadducts derived from the reaction of nitrones (which can be formed from formaldoxime) with allylsilanes can be converted to homoallylamines. lookchem.com Furthermore, cyanosilane reacts with nitrones in a 1,3-conjugate addition manner. lookchem.com
While not extensively documented for formaldoxime itself, the general reactivity of nucleophiles in conjugate addition reactions, such as the Michael addition, suggests that formaldoxime or its corresponding enolate could potentially react with α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.commakingmolecules.com In such a reaction, the nucleophilic nitrogen would attack the β-carbon of the unsaturated system.
Reactions with Unsaturated Sugar Lactones
Depolymerization and Repolymerization Dynamics
Formaldoxime exists in a dynamic equilibrium with its cyclic trimer, 1,3,5-trihydroxy-1,3,5-triazacyclohexane. wikipedia.orggoogle.com The pure monomeric formaldoxime is a colorless liquid that readily polymerizes to the solid trimer. wikipedia.org The hydrochloride salt of the trimer is a stable, crystalline solid.
The equilibrium between the monomer and the trimer is influenced by several factors, including concentration, temperature, and pH. google.com In dilute aqueous solutions, the monomeric form is favored. google.com As the concentration of formaldoxime increases to 15-20 weight percent, the formation of the trimer begins. google.com Lower temperatures and longer reaction times also favor the formation of the trimer. google.com Conversely, a higher pH tends to favor the monomeric form. google.com The depolymerization of the trimer back to the monomer can be achieved by heating. google.com This dynamic relationship allows the trimer to serve as a convenient and stable source of the more reactive monomer for synthetic applications.
| Factor | Effect on Equilibrium | Reference |
|---|---|---|
| Concentration | Higher concentration favors trimer formation | google.com |
| Temperature | Lower temperature favors trimer formation | google.com |
| pH | Higher pH favors monomer formation | google.com |
| Time | Longer reaction time favors trimer formation | google.com |
Influence of the Imine N-oxide Functional Group on Reactivity
The chemical behavior of formaldoxime and its trimer is significantly influenced by the presence of an oxime functional group (C=N-OH), which can exhibit tautomerism to form a nitrone, a type of imine N-oxide. nih.gov This oxime-nitrone tautomerism is a critical aspect of its reactivity, as the nitrone form, while often less stable, is a more reactive intermediate, particularly in cycloaddition reactions. nih.gov The imine N-oxide functional group, with its characteristic N⁺–O⁻ dipole, imparts unique reactivity pathways that are not as readily accessible to the more stable oxime isomer. nih.gov
The nitrone tautomer behaves as a 1,3-dipole, making it highly susceptible to [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. rsc.orgwikipedia.org This type of reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation, leading to the synthesis of five-membered heterocyclic rings. rsc.org In the case of formaldoxime's nitrone tautomer reacting with an alkene, the product is a substituted isoxazolidine. chemicalbook.comchemicalbook.com this compound often serves as a stable, solid precursor that, under appropriate reaction conditions, can generate the monomeric formaldoxime in situ, which then participates in these transformations via its nitrone form. google.comsigmaaldrich.com
The presence of an electron-donating group on the oxime can lower the energy gap between the oxime and nitrone forms, thereby stabilizing the nitrone and facilitating addition reactions. nih.gov The equilibrium can also be influenced by factors such as pH. nih.gov The high polarity of the N⁺–O⁻ bond in the nitrone functional group is a key driver of its reactivity. nih.gov
Table 1: Comparison of Oxime and Nitrone (Imine N-oxide) Functional Groups
| Property | Oxime (C=N-OH) | Nitrone (C=N⁺-O⁻) | Reference |
|---|---|---|---|
| General Stability | Generally more stable tautomer. | Generally less stable, more reactive tautomer. | nih.gov |
| Key Reactivity | Can act as a nucleophile; can be converted to amides (Beckmann rearrangement). | Acts as a 1,3-dipole in cycloaddition reactions; susceptible to nucleophilic addition. | nih.gov |
| Primary Cycloaddition Type | Generally does not participate directly in concerted cycloadditions. | [3+2] Dipolar Cycloaddition. | nih.govrsc.org |
| Polarity | Polar. | Highly polar due to the N⁺–O⁻ dative bond, with large dipole moments. | nih.gov |
The most significant transformation pathway governed by the imine N-oxide character of formaldoxime is the 1,3-dipolar cycloaddition. This compound is a documented reagent for the synthesis of isoxazolidines, underscoring the practical application of this reactivity. chemicalbook.comchemicalbook.comsigmaaldrich.com The reaction proceeds by the in-situ generation of the monomer, which tautomerizes to the nitrone and is then "trapped" by a suitable dipolarophile.
Table 2: Representative [3+2] Cycloaddition Reactions Involving Nitrones
| Reactant 1 (1,3-Dipole Source) | Reactant 2 (Dipolarophile) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| This compound (generates nitrone in situ) | Alkene (e.g., Michael acceptors) | [3+2] Dipolar Cycloaddition | Isoxazolidine | rsc.orgchemicalbook.comchemicalbook.com |
| Generic Nitrone | Alkyne | [3+2] Dipolar Cycloaddition | Isoxazoline | wikipedia.org |
| Aromatic Imine | Enol Ether | Formal [4+2] Cycloaddition (Povarov reaction) | Quinoline | wikipedia.org |
| Imine | Diene | [4+2] Cycloaddition (Imine Diels-Alder) | Tetrahydropyridine | wikipedia.org |
Applications in Advanced Organic Synthesis and Complex Chemical Transformations
Role as a Key Reagent in Aryl Aldehyde Synthesis from Aryl Diazonium Salts
One of the most significant applications of formaldoxime (B1209246) trimer hydrochloride is in the synthesis of aryl aldehydes from aryl diazonium salts. Aryl diazonium salts, readily prepared from aromatic amines, are highly versatile intermediates in organic chemistry. masterorganicchemistry.comyoutube.comyoutube.com The reaction with formaldoxime provides a direct and efficient method to introduce a formyl group onto an aromatic ring. wikipedia.org
The process involves the reaction of an aryl diazonium salt with an aqueous solution of formaldoxime, which is generated in situ from formaldoxime trimer hydrochloride. wikipedia.org The reaction proceeds under mild conditions and offers a valuable alternative to other methods of aldehyde synthesis. The nitrogen gas (N2) acts as an excellent leaving group, facilitating the substitution. masterorganicchemistry.com
Table 1: Examples of Aryl Aldehyde Synthesis using Formaldoxime
| Aryl Diazonium Salt Precursor | Resulting Aryl Aldehyde |
| Aniline | Benzaldehyde |
| p-Toluidine | p-Tolualdehyde |
| p-Anisidine | p-Anisaldehyde |
| p-Chloroaniline | p-Chlorobenzaldehyde |
This table presents illustrative examples and does not represent exhaustive research data.
Intermediate in the Production of Fine Chemicals and Pharmaceutical Precursors
This compound serves as a valuable intermediate in the synthesis of a wide array of fine chemicals and precursors for the pharmaceutical industry. Its utility stems from the reactivity of the formaldoxime monomer, which can participate in various chemical transformations to build more complex molecular architectures. google.com
The trimer provides a stable and convenient source of formaldoxime, which can be challenging to handle in its monomeric form due to its tendency to polymerize. google.com In industrial settings, the controlled release of the monomer from the trimer allows for its use in the synthesis of various heterocyclic compounds and other functionalized molecules that are key building blocks for active pharmaceutical ingredients (APIs) and other high-value chemicals. For instance, formaldoxime and its derivatives are used in the preparation of isoxazolidines, which are important scaffolds in medicinal chemistry. sigmaaldrich.comchemicalbook.com
Utility in the Synthesis of Fluorinated Organic Compounds
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in the development of novel fluorination methods. While direct research on the use of this compound in the synthesis of fluorinated organic compounds is not extensively documented in the provided results, the chemistry of related oximes and aldehydes offers insights into its potential utility. For example, fluorinated aldehydes can be converted to their corresponding oximes, which can then undergo further transformations. nih.gov
The synthesis of fluorinated organic compounds often involves the use of specialized fluorinating agents. nih.gov The functional group transformations enabled by formaldoxime could potentially be applied to substrates that already contain fluorine, or its reactivity could be harnessed in multi-step synthetic sequences that incorporate a fluorination step.
Potential in Dynamic Combinatorial Libraries and Bioconjugate Chemistry
Dynamic combinatorial chemistry (DCC) is a powerful technique used to identify potent ligands for biological targets by allowing a library of compounds to self-assemble and re-equilibrate in the presence of a target molecule. rsc.orgrug.nl The reversible formation of imines and oximes is a common reaction used in the generation of dynamic combinatorial libraries (DCLs).
Given that formaldoxime can readily form oximes with aldehydes, this compound could serve as a valuable building block in the creation of DCLs. ias.ac.innih.gov Its ability to introduce a small, polar fragment could be advantageous in exploring the binding pockets of proteins and other biological macromolecules. The resulting library members can be screened for their ability to bind to a target, with the most effective binders being amplified in the equilibrium. rsc.orgrug.nl
In the realm of bioconjugate chemistry, the reactivity of the oxime functional group can be exploited for the site-specific modification of proteins and other biomolecules. Oxime ligation is a well-established chemoselective reaction that allows for the formation of a stable C=N bond under mild, biocompatible conditions. While direct applications of this compound in this context are not explicitly detailed in the search results, its potential as a source of the simplest oxime makes it a candidate for investigation in the development of new bioconjugation strategies.
Future Research Directions and Emerging Areas for Formaldoxime Trimer Hydrochloride
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The traditional synthesis of formaldoxime (B1209246) trimer involves the reaction of formaldehyde (B43269) and hydroxylamine (B1172632), which can be inefficient and produce undesirable byproducts. google.com Future research is increasingly focused on developing novel, more sustainable synthetic routes.
Green Chemistry Principles: The development of environmentally benign protocols is a major trend in chemical synthesis. researchgate.net For formaldoxime trimer hydrochloride, this involves exploring:
Alternative Reagents: Utilizing nitrate (B79036) (NO₃⁻) as a nitrogen source instead of hydroxylamine presents a greener alternative.
Catalytic Routes: The use of recyclable catalysts can improve atom economy and reduce hazardous waste. mdpi.com
Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasonication are being explored to reduce reaction times and energy consumption. mdpi.comnih.gov
Solvent-Free Conditions: Mechanochemical grinding and solvent-free reaction conditions are being investigated to minimize waste and environmental impact. mdpi.com
A patented improved process highlights a method to minimize product loss and avoid issues with filtration and salt occlusion by steam stripping the formaldoxime monomer before trimerization. google.com This process results in a product free from inorganic salts and allows for the recycling of the mother liquor, representing a significant step towards a more efficient and less wasteful synthesis. google.com
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
The formation of formaldoxime and its subsequent trimerization involves several key intermediates. The initial nucleophilic attack of hydroxylamine on formaldehyde results in a carbinolamine intermediate (H₂C(OH)NHOH). This is followed by dehydration to form an iminium ion, which then deprotonates to yield the formaldoxime monomer.
Future research will likely employ advanced spectroscopic and computational methods to:
Isolate and Characterize Intermediates: A more detailed understanding of the transient species involved in both the monomer formation and the trimerization process is needed.
Elucidate Reaction Kinetics: Studying the influence of pH, temperature, and concentration on the equilibrium between the monomer and trimer will allow for better control over the synthesis. google.com The rate of trimer formation is known to be dependent on these factors, with lower temperatures and longer reaction times favoring the trimer. google.com
Design of New Ligand Architectures Based on the Formaldoxime Trimer Scaffold
The C₃-symmetric structure of the formaldoxime trimer makes it an attractive scaffold for the design of novel polydentate ligands. researchgate.netrsc.org This trivalent scaffold can be functionalized to create ligands for specific applications in coordination chemistry and materials science.
Future research directions include:
Functionalization of the Scaffold: Introducing different functional groups onto the trimer ring to modulate the electronic and steric properties of the resulting ligands.
Coordination Chemistry: Exploring the coordination of these new ligands with a wide range of metal ions to create novel complexes with unique properties. The formaldoxime trimer itself has been shown to form stable complexes with iron(III), nickel(II), and manganese(II).
Self-Assembly: Utilizing the C₃-symmetric nature of the scaffold to direct the self-assembly of complex supramolecular architectures.
The design of new ligands is a critical area in developing catalysts with improved activity and selectivity for various chemical transformations. researchgate.netnih.gov
Expansion of Catalytic Applications and Investigation of Structure-Activity Relationships
Coordination compounds are crucial as catalysts in many industrial organic synthesis processes, including oxidation, hydrogenation, and polymerization. nih.gov Metal complexes derived from formaldoxime trimer have already demonstrated catalytic potential. For instance, iron(III), nickel(II), and manganese(II) complexes of the trimer catalyze the aerobic dehydrogenative dimerization of p-thiocresol, highlighting their potential in green oxidation reactions.
Future research will focus on:
Screening for New Catalytic Activities: Testing formaldoxime trimer-based complexes in a broader range of catalytic reactions, such as hydroformylation, hydrocyanation, and polymerization. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the ligand scaffold and the metal center to understand how these changes affect catalytic performance. This will enable the rational design of more efficient and selective catalysts.
Mechanistic Investigations: Using kinetic and spectroscopic studies to elucidate the mechanisms of the catalytic cycles, which is essential for catalyst improvement.
Theoretical Insights into Advanced Material Science Applications
The unique structure of this compound suggests its potential use in the development of advanced materials. Theoretical and computational modeling will be instrumental in exploring these possibilities before extensive experimental work is undertaken.
Areas for theoretical investigation include:
Polymer Chemistry: Modeling the incorporation of the formaldoxime trimer scaffold into polymer backbones to create materials with tailored thermal, mechanical, and optical properties.
Mesostructured Materials: Investigating the use of the trimer as a building block for creating mesostructured lamellar composites, similar to those prepared with iron(hydro)oxyhydroxide–surfactant systems. rsc.org
Electronic Properties: Calculating the electronic structure of the trimer and its derivatives to predict their potential for applications in electronics and optoelectronics.
Interdisciplinary Research in Astrochemical Relevance
Simple nitrogen- and oxygen-bearing molecules are of great interest in astrochemistry as they are considered precursors to biologically relevant molecules like amino acids. nih.gov Formaldehyde and hydroxylamine, the precursors to formaldoxime, are molecules that have been studied in the context of the interstellar medium (ISM). nih.govwikipedia.org
Future research in this interdisciplinary area could involve:
Formation Pathways in Interstellar Ices: Investigating the potential for formaldoxime and its trimer to form on icy dust grains in molecular clouds. nih.gov The reaction between formaldehyde and methylamine (B109427) has been shown to occur in water ice analogs at astronomically relevant temperatures. researchgate.net
Prebiotic Chemistry: Exploring the role of this compound in prebiotic chemical networks that could lead to the formation of more complex organic molecules necessary for the origin of life. nih.govnih.govyoutube.com The formation of nucleobases from formamide, for example, is a recurring topic in this field. nih.gov
Spectroscopic Signatures: Calculating and measuring the spectroscopic properties of this compound to facilitate its potential detection in interstellar environments by radio astronomy. nih.gov
Q & A
Basic: What are the standard laboratory synthesis protocols for formaldoxime trimer hydrochloride, and how do reaction conditions influence polymerization efficiency?
This compound is synthesized by reacting formaldehyde with hydroxylamine hydrochloride in aqueous solution. Sodium carbonate is added to liberate hydroxylamine, and the product is extracted using ether. Evaporation of the etheral solution yields the polymerized trimer . Reaction temperature, pH, and reactant stoichiometry critically influence polymerization efficiency. Elevated temperatures (e.g., 923 K) favor monomer-to-trimer conversion via 1,3-hydrogen shifts, as observed in pyrolysis studies . Optimizing these parameters minimizes side reactions, such as hydrolysis to HCN and H₂O .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
Microwave spectroscopy and high-resolution mass spectrometry (Re-TOF-MS) are pivotal. Microwave spectra reveal the planar trans geometry of the monomer, with dipole moments of 0.40 D (a-axis) and 0.18–0.20 D (b-axis) . Photoionization efficiency (PIE) curves using vacuum ultraviolet (VUV) light distinguish nitrosomethane (CH₃NO) from formaldoxime (H₂C=NOH) in gas-phase studies . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate hydrogen bonding and oligomerization states in solid phases .
Advanced: How does the oligomerization behavior of this compound vary under different pH and temperature conditions, and what analytical methods quantify this?
Oligomerization is pH- and temperature-dependent. At neutral pH and ambient temperatures, the trimer remains stable due to hydrogen bonding. Under acidic conditions or elevated temperatures (>400°C), dissociation into monomers (H₂C=NOH) occurs, followed by decomposition to HCN and H₂O . Fluorescence correlation spectroscopy (FCS) measures dissociation constants (e.g., Kₕ = 2100 nM²) by analyzing diffusion times of trimer-monomer mixtures . Global analysis of concentration-dependent τAPP values quantifies equilibrium shifts .
Advanced: What is the dissociation constant of this compound in aqueous solutions, and how is this determined experimentally?
The dissociation constant (Kₕ) for trimer → 3 monomer is 2100 nM², derived from FCS experiments. At high concentrations, the trimer dominates (τT ≈ 46 nM), while lower concentrations yield monomer contributions. The experimental protocol involves fitting FCS decays to τAPP values, which represent weighted averages of trimer and monomer diffusion times . Error margins (±500 nM²) are estimated by comparing theoretical curves with varying Kₕ .
Basic: What are the primary thermodynamic parameters affecting the stability of this compound, and how can they be optimized during synthesis?
Key parameters include activation energy for rearrangement (≥5.6 kcal/mol for cis-trans isomerization) and Gibbs free energy of oligomerization . The trans isomer is thermodynamically favored (Boltzmann population ratio: 99.99% at 298 K) . Synthesis optimization involves maintaining temperatures <100°C to prevent decomposition and using inert atmospheres to avoid oxidation. Purity is enhanced via recrystallization from ether .
Advanced: How do computational models predict the stability and reactivity of this compound compared to experimental data?
Ab initio calculations predict cis-trans isomer energy differences (5.6 kcal/mol) and transition states for 1,2- or 1,3-hydrogen shifts . These align with experimental microwave spectra and pyrolysis data, confirming the trans isomer’s dominance . Molecular dynamics simulations further model trimer stability in solvents, showing agreement with FCS-derived dissociation constants .
Basic: What are the challenges in isolating this compound from its monomeric form, and what purification techniques are recommended?
Monomer-trimer separation is challenging due to dynamic equilibrium. Ether extraction selectively isolates the trimer after evaporation, while gel permeation chromatography (GPC) separates oligomers by molecular weight . Purity is verified via melting point analysis (decomposition at >300°C) and HPLC with UV detection at 210 nm .
Advanced: What role does hydrogen bonding play in the structural integrity of this compound, and how is this investigated using crystallography?
Intramolecular hydrogen bonding between hydroxyl and imine groups stabilizes the trimer. X-ray crystallography reveals a cyclic hexameric structure in solid state, with O–H···N distances of 2.7–2.9 Å . Temperature-dependent IR spectroscopy shows weakened hydrogen bonds above 150°C, correlating with thermal dissociation observed in TGA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
